molecular formula C23H27F3O6 B593246 11-keto Fluprostenol CAS No. 62145-07-7

11-keto Fluprostenol

Cat. No.: B593246
CAS No.: 62145-07-7
M. Wt: 456.5 g/mol
InChI Key: MDMHJAKZGBRYTF-KYUUVOLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

11-keto Fluprostenol is a potent analog of prostaglandin F2α (PGF2α) and primarily interacts with the FP receptor . The FP receptor is a G-protein-coupled receptor that plays a crucial role in various physiological processes.

Mode of Action

The compound acts by binding to the FP receptor, which is its primary target . This binding triggers a series of biochemical reactions that lead to the observed physiological effects. Additionally, this compound exhibits moderate binding to the CRTH2/DP2 receptor compared to prostaglandin D2 (PGD2) and essentially no activity at the DP1 receptor .

Biochemical Pathways

The binding of this compound to the FP receptor initiates a cascade of events in the G-protein-coupled receptor pathway . This leads to the activation of various downstream effects that contribute to the compound’s overall action.

Pharmacokinetics

It is known that the compound has structural modifications intended to give it a prolonged half-life and greater potency . These modifications likely influence its bioavailability and overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interaction with the FP receptor . By binding to this receptor, the compound can influence a variety of physiological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .

Safety and Hazards

The safety data sheet for Fluprostenol, a related compound, indicates that it is highly flammable and causes serious eye irritation . Precautions include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-keto Fluprostenol is synthesized by oxidizing fluprostenol at the C-11 position . The oxidation process involves the use of specific oxidizing agents under controlled conditions to ensure the selective formation of the keto group at the C-11 position.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure the efficient conversion of fluprostenol to this compound .

Properties

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-20,27-28H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMHJAKZGBRYTF-KYUUVOLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1=O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](C1=O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601102829
Record name (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62145-07-7
Record name (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62145-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: The study focuses on identifying potent DP2 receptor agonists. How does 11-keto Fluprostenol compare to the other PGD2 analogs in terms of DP2 receptor activation?

A1: The study found that this compound was less potent than several other PGD2 analogs in stimulating CD11b expression and actin polymerization, indicators of DP2 receptor activation in eosinophils. The rank order of potency was observed as follows: 15R-Methyl-Prostaglandin D2 > Prostaglandin D2 > 17-phenyl-18,19,20-trinor-Prostaglandin D2 > 15S-Methyl-Prostaglandin D2 ≈ 16,16-dimethyl-Prostaglandin D2 > this compound []. This suggests that while this compound can activate the DP2 receptor, it is not as potent as other tested analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.